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molecular formula C13H18O B8806664 2-(4-Methylphenyl)cyclohexan-1-ol

2-(4-Methylphenyl)cyclohexan-1-ol

Cat. No. B8806664
M. Wt: 190.28 g/mol
InChI Key: RQYIVDKZUCZTSO-UHFFFAOYSA-N
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Patent
US07189850B2

Procedure details

A solution of p-tolyl-magnesium bromide, prepared from 17.1 g (100 mmol) p-tolyl bromide and 2.43 g (100 mmol) magnesium, in 100 ml abs. tetrahydrofuran was cooled to −20° C. and 1 g CuBr-dimethylsulfid complex was added and the mixture stirred at −20° C. for 10 min. To this a solution of 10 ml (9.80 g, 100 mmol) cyclohexene oxide in 10 ml abs. tetrahydrofuran was added drop-wise and the reaction warmed to 0° C. at which an exothermic reaction starts. With cooling the temperature was maintained below 25° C. The reaction mixture was stirred at 0 to 5° C. for additional 2h, then quenched with saturated aqueous ammonium chloride solution and extracted with tert.-butyl methyl ether. The organic extract was washed with water, dried over Na2SO4, filtered and evaporated. The residue, 18.25 g slightly yellow crystals was re-crystallizes from n-hexane: 9.91 g rac-2-p-tolyl-cyclohexanol as colorless crystals: m.p. 72.5–73° C., MS (EI): 190.1 M+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Mg]Br)=[CH:3][CH:2]=1.C1(C)C=CC(Br)=CC=1.[Mg].[CH:19]12[O:25][CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24]2>O1CCCC1>[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]2[OH:25])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C
Name
Quantity
17.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)Br)C
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C12C(CCCC1)O2
Step Three
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −20° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 g CuBr-dimethylsulfid complex was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to 0° C. at which
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
With cooling the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 25° C
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with tert.-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue, 18.25 g slightly yellow crystals was re-crystallizes from n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=C(C=C1)C1C(CCCC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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